molecular formula C22H25N5O3S B11275251 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B11275251
M. Wt: 439.5 g/mol
InChI Key: GKQMGSUSOPHOQZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a tricyclic core (5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraene) with a butyl substituent at position 8 and a 7-oxo group. The propanamide side chain is linked to the tricyclic system and terminates in a 4-methoxyphenylmethyl group. The 4-methoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to solubility and binding interactions via hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N5O3S/c1-3-4-12-26-21(29)20-17(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-5-7-16(30-2)8-6-15/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28)

InChI Key

GKQMGSUSOPHOQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves multiple steps. One of the key steps includes the introduction of the 7-oxo-5-thia group to the core structure. This can be achieved through a series of reactions involving the use of specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and ensuring that the reaction conditions are consistent and reproducible. The use of continuous flow reactors and automated systems can help in achieving this goal.

Chemical Reactions Analysis

Types of Reactions

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, need to be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional carbonyl or hydroxyl groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with other tricyclic and heteroaromatic systems. Key comparisons include:

Compound Core Structure Key Substituents Crystallographic Data
3-{8-butyl-...propanamide (Target) 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraene 8-butyl, 7-oxo, N-[(4-methoxyphenyl)methyl]propanamide Not reported in evidence; likely refined using SHELX .
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene 3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene 10-phenyl, 12-(4-methoxyphenyl) Space group: $ P\overline{1} $; $ R = 0.041 $; data-to-parameter ratio = 7.1 .
N-(4-Methoxyphenyl)piperazin-1-ium salts Piperazinium cation + substituted benzoate anion 4-methoxyphenyl, ethoxy/methoxy/hydroxybenzoate Dihedral angles between aryl rings: 62.3–68.4°; strong N–H···O/O–H···O hydrogen bonds .

Key Observations :

  • The target compound’s tricyclic core is distinct from the hexaazatricyclo system in , which lacks sulfur and has additional nitrogen atoms. This difference may influence electronic properties and binding selectivity.
  • The 4-methoxyphenyl group is a shared feature with and , but its orientation (e.g., dihedral angles ~60–68° in ) affects molecular conformation and intermolecular interactions.
Physicochemical and Pharmacological Comparisons
Compound Solubility/Stability Biological Activity
Target Compound Likely moderate solubility due to 4-methoxyphenyl and amide groups. Unknown; structural analogs suggest potential kinase or protease inhibition.
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Enhanced solubility from ionic hydrobromide salt. Cardioprotective; superior to Levocarnitine in reducing hypoxic muscle contraction .
N-(4-Methoxyphenyl)piperazin-1-ium salts Stabilized by hydrogen-bonded networks (O–H···O, N–H···O). No direct bioactivity reported; used in crystallography studies.

Key Observations :

  • The target compound’s amide linker and 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to ionic salts in .
  • Hydrogen-bonding motifs in and suggest similar crystal packing tendencies, which could inform formulation strategies.

Key Observations :

  • The target compound’s synthesis may face challenges in regioselectivity during tricyclic core formation, akin to the spiro-compounds in .
  • Spectroscopic data from and crystallographic tools like SHELX or WinGX are critical for confirming structure.

Biological Activity

The compound 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a tetraazatricyclo framework combined with a butyl side chain and a methoxyphenyl group. Its molecular formula contributes to a molecular weight of approximately 387.50 g/mol. The structural complexity suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : The compound's unique structure may allow it to interact with cancer-related proteins, potentially inhibiting tumor growth.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this molecule might display similar properties.
  • Enzyme Inhibition : The presence of specific functional groups could facilitate interactions with enzymes involved in metabolic pathways.

The exact mechanism of action for this compound remains under investigation; however, potential pathways include:

  • Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions essential for cellular processes.
  • Modulation of Signaling Pathways : By interacting with key signaling molecules, it could influence pathways related to cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonaneBicyclic structure with ketone functionalityAntimicrobial
2-Azaniumyl-3-(5-tert-butyl-3-oxo-1,2)oxazolContains oxazole ring; simpler structureAnticancer
Tert-butyl 11-fluoro-8-methylTetraazatricyclo structure; fluorine substitutionPotential enzyme inhibitor

The unique combination of the tetraazatricyclo core and thiazole functionality sets this compound apart in terms of potential pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Tetraazatricyclo Framework : This step often requires careful optimization of reaction conditions to achieve high yields.
  • Introduction of Functional Groups : The incorporation of the butyl side chain and methoxyphenyl group is crucial for enhancing biological activity.

Recent Studies

A study published in European Patent Office highlights the potential use of similar compounds as E3 ligase binders in PROTAC (Proteolysis Targeting Chimeras) applications. These compounds can recruit specific proteins for degradation, providing a novel approach to cancer treatment .

Another research article discusses the role of tetraazatricyclo compounds in modulating protein interactions relevant to various diseases . This underscores the therapeutic potential of compounds like 3-{8-butyl-7-oxo...} in drug development.

Future Directions

Ongoing research is necessary to fully elucidate the biological implications and therapeutic applications of this compound. Areas for future investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity through chemical modifications.

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